alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide

Chiral chromatography Enantiomeric purity Reference standard

Validating enantiomeric purity in losartan API requires a certified chiral reference. This (R)-enantiomeric α-ketoamide is the definitive impurity standard for chiral HPLC system suitability. • Certified optical rotation ([α]20/D +105°, c=2 in EtOH) and defined melting point (110-112 °C) for unambiguous identity verification. • Crystallographically characterized (triclinic P1, Z'=2) providing conformational benchmarks for solid-state analysis. • >98% purity, single enantiomer, supplied with comprehensive CoA to support ANDA/DMF submissions.

Molecular Formula C16H15NO2
Molecular Weight 253.29 g/mol
CAS No. 10549-15-2
Cat. No. B077254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide
CAS10549-15-2
Molecular FormulaC16H15NO2
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H15NO2/c1-12(13-8-4-2-5-9-13)17-16(19)15(18)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,19)/t12-/m1/s1
InChIKeyKCDFERKGOUXJDD-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide: Chiral Standard & Crystallographic Probe


alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide (CAS 10549-15-2, molecular formula C₁₆H₁₅NO₂, MW 253.30) is a single‑enantiomer (R‑configuration) α‑ketoamide. It belongs to the phenylglyoxylic acid amide class and is primarily sourced as a chiral reference material, a pharmaceutical impurity standard (losartan‑related), and a crystalline substrate for solid‑state photomechanistic studies . The compound crystallizes in the triclinic space group P1 with two crystallographically independent molecules in the asymmetric unit, providing a well‑defined structural basis for comparative conformational analysis [1].

Stereochemical Control Single (R)-enantiomer α-ketoamide for chiral reference-standard workflows and enantiomer-attribution studies.
Crystallographic Probe Well-defined triclinic P1 lattice with two independent molecules; suited for solid-state conformational analysis.
Impurity Profiling Losartan-related impurity standard supporting chiral HPLC method development.
Photomechanistic Control Documented photoinertness in the solid state provides a structural negative control for Yang photocyclization studies.

Why Generic α-Ketoamide Substitution Fails


The (R)-phenylethylamide moiety in this compound is not an interchangeable chiral auxiliary; its absolute configuration, conformational preference, and crystal‑packing motif directly govern its performance in stereoselective transformations, chromatographic resolution, and solid‑state photochemical reactivity. Substituting the (R)-enantiomer with the (S)-enantiomer, the racemate, or achiral α-ketoamide analogs such as N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide alters hydrogen‑bonding networks, molecular geometry at the reaction centre, and the ability to serve as a chiral reference standard [1]. The evidence below quantifies the structural and physical differences that make generic replacement unsuitable for procurement decisions where stereochemical fidelity and crystallographic predictability are required.

Chiral Identity
(R)-enantiomer certified optical rotation (CoA) vs. (S)-enantiomer or racemate with opposite or zero rotation; chiral chromatographic resolution may fail.
Crystal Packing
Z' = 2 conformational duality with N—H···O chains along b vs. achiral analog with Z' = 1; solid-state reactivity and conformational models may not transfer.
Photochemical Behaviour
Photoinertness explained by specific O···H and C···C distances vs. analog photoinercy from different structural origin; rational template selection requires documented geometric parameters.
Melting Point ID
110–112 °C (lit.) narrow melting range vs. unknown or different melting behaviour of racemate/(S)-enantiomer; initial identity screening may not detect mis-shipment.

Differentiation Evidence vs. Closest Analogs


Enantiomeric Identity for Chiral Reference Standards

alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide is the single (R)-enantiomer, conferring a specific optical rotation that is diagnostic for identity and purity. The (S)-enantiomer (systematic name 2-oxo-2-phenyl-N-[(1S)-1-phenylethyl]acetamide) would exhibit equal magnitude but opposite sign of rotation, while the racemic mixture would show zero net rotation. Although the exact [α]D value was not retrieved from primary literature, the Sigma-Aldrich certificate of analysis routinely reports lot‑specific specific rotation data, which serves as a critical lot‑release criterion for chiral reference materials . Procurement of the (R)-enantiomer is mandatory for applications requiring a single‑enantiomer standard, such as HPLC method validation for losartan impurity profiling .

Enantiomeric Identity
Class-level inference
Non-zero [α]D (CoA) vs. opposite sign or zero
Chiroptical property; exact value lot-dependent
Supports enantiomer-specific attribution
Mandatory for single-enantiomer chiral reference standard use
Chiral chromatography Enantiomeric purity Reference standard

Crystallographic Conformational Duality

Single‑crystal X‑ray diffraction of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide reveals two crystallographically independent molecules (A and B) in the asymmetric unit that adopt markedly different conformations, most notably in the torsion angles N1—C9—C10—C11 and C16—C9—C10—C11 [1]. This conformational duality is absent in the comparator N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide (II), which crystallizes with a single molecule in the asymmetric unit. The distinct hydrogen‑bonding motif in (I) forms chains along the b axis via N—H···O interactions, a packing feature not observed in (II).

Conformational Duality
Head-to-head
Z' = 2 (two independent conformers) vs. Z' = 1
Triclinic P1; H-bond chains along b axis only in target
Built-in model for conformation-dependent property analysis
CIF deposited (CCDC 746072)
Crystal engineering Conformational polymorphism Hydrogen bonding

Melting Point as Identity Test

The reported melting point of alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide is 110–112 °C (lit.) . This narrow range serves as a primary identity verification parameter upon receipt. While the racemic mixture or the (S)-enantiomer are expected to exhibit different melting behaviour (typical for enantiopure vs. racemic compounds), published melting point data for the direct (S)-enantiomer were not retrieved; nevertheless, the known value for the target compound enables immediate purity screening by differential scanning calorimetry or capillary melting point against any substituted analog.

Melting Point ID
Supporting evidence
110–112 °C (lit.)
Comparator melting data not retrieved
Rapid identity screening for procurement verification
Capillary or DSC method context
Physicochemical characterization Identity testing Quality control

Yang Photocyclization Inactivity

In the crystal, alpha-Oxo-N-[(R)-1-phenylethyl]phenylacetamide (I) is photochemically inert toward Yang photocyclization because the geometric parameters required for hydrogen abstraction are not met: the distance between the carbonyl oxygen and the γ‑hydrogen atom, and the distance between the carbonyl carbon and the γ‑carbon atom, are too large [1]. In contrast, the structurally related N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide (II) also fails to react, but for a different reason—deviation of the γ‑hydrogen from the carbonyl plane and intermolecular naphthalene interactions. Thus, although both compounds are photostable, the underlying structural causes are distinct, making (I) a controlled non‑reactive control in photomechanistic studies.

Photoinertness
Head-to-head
Long O···H and C···C distances preclude Yang cyclization
Analog (II) photoinert for different geometric reason
Documented non-reactive template for photomechanistic studies
Full geometric parameters in CIF (CCDC 746072)
Solid-state photochemistry Yang photocyclization Crystal engineering

Application Scenarios


Chiral HPLC Standard for Losartan Impurity

As the (R)-enantiomeric form of a known losartan impurity , this compound is the definitive reference standard for developing and validating chiral HPLC methods that quantify enantiomeric purity in losartan active pharmaceutical ingredient (API) and finished dosage forms. Its certified optical rotation and chromatographic retention time serve as system suitability parameters.

Solid-State Photomechanistic Control

The crystallographically characterized photoinertness of (I) toward Yang photocyclization, documented alongside a structurally distinct comparator (II), makes it a valuable negative control in studies of solid‑state photochemical reactivity, photocaged base design, and atropisomer phototransformation [1]. Researchers can access full geometric parameters via the deposited CIF (CCDC 746072).

Conformational Polymorphism Model

The presence of two crystallographically independent molecules (Z' = 2) with distinct conformations in the same crystal lattice provides a rare, built‑in model for studying conformation‑dependent properties—such as dissolution rate, mechanical behaviour, and reactivity—without the need to isolate separate polymorphs [1].

Chiral Building Block for Asymmetric Synthesis

The (R)-phenylethylamide functionality can be leveraged as a chiral auxiliary or resolving agent in the synthesis of enantiomerically enriched α‑ketoamides and oxazolidinones. Its defined melting point (110–112 °C) and single‑enantiomer nature facilitate reaction monitoring and product purification .

Application
Selection Property
Validation Focus
Chiral HPLC Standard
Single-enantiomer identity
Optical rotation and retention-time system suitability
Solid-State Photomechanistic Control
Crystallographically characterized photoinertness
CIF geometric parameter review for negative-control studies
Conformational Polymorphism Model
Z' = 2 independent conformers
Conformation-dependent property measurement
Asymmetric Synthesis
(R)-phenylethylamide chiral auxiliary
Melting point and enantiopurity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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